Anticancer agent 71

Colon Cancer Cytotoxicity Pyrimidine Derivatives

Anticancer agent 71, also known as Compound 4b, is a synthetic pyrimidine derivative containing an aryl urea moiety. It is characterized by a molecular formula of C₁₈H₁₃ClF₃N₅O and a molecular weight of 407.78 g/mol.

Molecular Formula C18H13ClF3N5O
Molecular Weight 407.8 g/mol
Cat. No. B12407320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 71
Molecular FormulaC18H13ClF3N5O
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C18H13ClF3N5O/c19-13-7-6-11(8-12(13)18(20,21)22)24-17(28)27-15-9-14(25-16(23)26-15)10-4-2-1-3-5-10/h1-9H,(H4,23,24,25,26,27,28)
InChIKeyHQDVZDXIFMCLAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anticancer Agent 71 (Compound 4b): A Pyrimidine-Urea Derivative with Defined Apoptosis Induction and Cell Cycle Arrest Activity


Anticancer agent 71, also known as Compound 4b, is a synthetic pyrimidine derivative containing an aryl urea moiety [1]. It is characterized by a molecular formula of C₁₈H₁₃ClF₃N₅O and a molecular weight of 407.78 g/mol . This compound is part of a series designed and synthesized to evaluate anticancer activity against human colon (SW480) and prostate (PC3) cancer cell lines [1].

Why Anticancer Agent 71 Cannot Be Substituted by Generic Pyrimidine Analogs: Evidence of Divergent Potency and Unique Mechanism of Action


Within the synthesized pyrimidine-urea series, compound 4b (Anticancer agent 71) exhibited the highest cytotoxic activity against the SW480 colon cancer cell line, distinguishing it from structurally related analogs [1]. This differential potency indicates that subtle structural variations in the aryl urea and pyrimidine substituents profoundly influence target engagement and cellular response. Furthermore, the compound's specific mechanistic signature—including G2/M cell cycle arrest and modulation of key apoptotic markers (Bax, Ikb-α, cleaved PARP, Bcl-2)—is not a generic property of all pyrimidine derivatives, underscoring that its biological profile is unique and not interchangeable with in-class alternatives [1].

Quantitative Differentiation of Anticancer Agent 71: Comparative Evidence from Cell-Based Assays and Mechanistic Studies


Superior Cytotoxic Potency Against Colon Cancer Cells Relative to Series Analogs

In a direct head-to-head comparison within a synthesized series of pyrimidine-urea derivatives, compound 4b (Anticancer agent 71) demonstrated the highest cytotoxic activity against the SW480 colon cancer cell line, with an IC50 value of 11.08 µM. Other compounds in the series exhibited lower activity, establishing 4b as the most potent analog in this cell line [1].

Colon Cancer Cytotoxicity Pyrimidine Derivatives MTT Assay

Differential Cytotoxic Activity Across Cancer Cell Lines

Anticancer agent 71 exhibits cell line-dependent cytotoxic activity, with an IC50 of 11.08 µM against SW480 (colon) cells and 17.39 µM against PC3 (prostate) cells, as determined by MTT assay after 24 hours of exposure [1]. This represents a 1.57-fold difference in potency between the two cell lines.

Prostate Cancer Colon Cancer Cell Line Panel Cytotoxicity

Distinct Mechanistic Profile: G2/M Cell Cycle Arrest and Apoptosis Induction

Mechanistic studies in SW480 cells show that treatment with Anticancer agent 71 at 11.08 µM for 24 hours increases the G2/M phase cell population to 45.3%, indicating robust cell cycle arrest [1]. Concurrently, it induces apoptosis, with 5.69% of cells in early apoptosis and 3.52% in late apoptosis [1]. This is accompanied by upregulation of Bax, Ikb-α, and cleaved PARP, and downregulation of Bcl-2, as confirmed by Western blot analysis [1].

Cell Cycle Arrest Apoptosis Mechanism of Action Pyrimidine Derivatives

Mitochondrial Membrane Potential Disruption as a Downstream Effect

Treatment of SW480 cells with Anticancer agent 71 at 11.08 µM for 24 hours resulted in a significant loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway [1]. This effect is consistent with the observed changes in Bcl-2 family protein expression (Bax upregulation, Bcl-2 downregulation) [1].

Mitochondrial Apoptosis Intrinsic Pathway Mechanism of Action

Optimal Research and Application Scenarios for Anticancer Agent 71 Based on Quantitative Evidence


Colorectal Cancer Research: Potency and Mechanism Studies

Given its highest potency against the SW480 colon cancer cell line (IC50 = 11.08 µM) and well-defined mechanism of G2/M arrest and apoptosis induction, Anticancer agent 71 is ideally suited for studies focused on colorectal cancer biology, drug response mechanisms, and the validation of apoptotic pathways. Its use is particularly indicated when the research goal is to investigate the effects of a potent pyrimidine-urea hybrid on colon cancer cells, as established by the direct comparative data within the series [1].

Structure-Activity Relationship (SAR) Studies of Pyrimidine-Urea Hybrids

Anticancer agent 71 (Compound 4b) represents the most active compound in a series of pyrimidine-urea derivatives. Therefore, it serves as a critical reference point for SAR studies aimed at optimizing this chemotype. Researchers seeking to design new analogs or understand the impact of specific substituents on anticancer activity can use 4b as a benchmark for potency and mechanism, as it has been directly compared to less active analogs (e.g., 4a, 4c) in the same assay system [1].

Investigations of Mitochondrial-Mediated Apoptosis

The compound's ability to induce loss of mitochondrial membrane potential, coupled with the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, positions it as a valuable tool for dissecting the intrinsic apoptotic pathway. Studies focused on mitochondrial dysfunction, caspase activation, or the interplay between Bcl-2 family proteins in cancer cells can utilize Anticancer agent 71 as a specific inducer of this pathway, with the knowledge that its effects are measurable and reproducible under the conditions described (SW480 cells, 11.08 µM, 24 hours) [1].

Comparative Oncology Studies Across Colon and Prostate Models

The differential activity observed between SW480 (IC50 = 11.08 µM) and PC3 (IC50 = 17.39 µM) cell lines makes Anticancer agent 71 a useful probe for comparative oncology studies. Researchers can employ this compound to investigate why certain cancer types (e.g., colon) may be more susceptible to pyrimidine-urea derivatives than others (e.g., prostate), potentially uncovering tissue-specific determinants of sensitivity [1].

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